molecular formula C16H15FN2OS B5802245 N-[(2,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide

N-[(2,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide

Cat. No.: B5802245
M. Wt: 302.4 g/mol
InChI Key: CHJVNSHYEBYJOD-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamothioyl group attached to a 4-fluorobenzamide moiety. The presence of the 2,5-dimethylphenyl group further adds to its distinct chemical properties.

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS/c1-10-3-4-11(2)14(9-10)18-16(21)19-15(20)12-5-7-13(17)8-6-12/h3-9H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJVNSHYEBYJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoyl chloride with N-(2,5-dimethylphenyl)thiourea. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent any side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(2,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes in bacterial cells, leading to the disruption of essential metabolic pathways. This inhibition is often mediated through the binding of the compound to the active site of the enzyme, thereby preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide stands out due to its unique combination of a fluorobenzamide moiety with a carbamothioyl group. This structural feature imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for various applications.

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